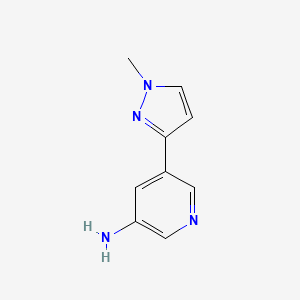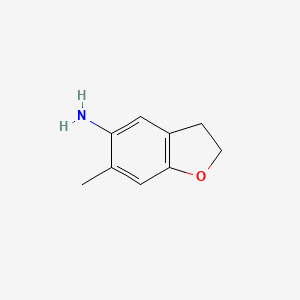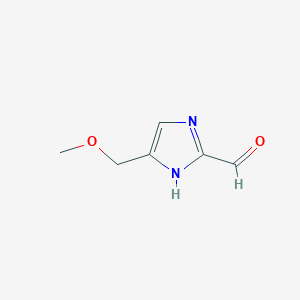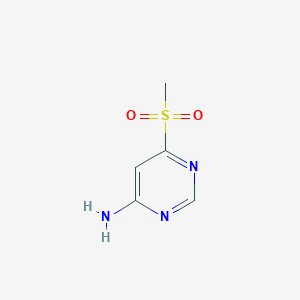
5-(1-Methylpyrazol-3-yl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Methylpyrazol-3-yl)pyridin-3-amine is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound is also known as MP-3-APY and has been found to exhibit a wide range of biological activities. In
Mecanismo De Acción
The exact mechanism of action of MP-3-APY is not fully understood. However, it has been found to inhibit the activity of the enzyme cyclin-dependent kinase 2 (CDK2) which is involved in cell cycle regulation. MP-3-APY has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB) which is a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
MP-3-APY has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. MP-3-APY has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In addition, MP-3-APY has been found to modulate the immune response by regulating the activation and proliferation of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MP-3-APY in lab experiments is its ability to inhibit the activity of CDK2 which is involved in cell cycle regulation. This makes it a useful tool for studying the cell cycle and its regulation. However, one limitation of using MP-3-APY is its potential toxicity. It has been found to exhibit cytotoxic effects on some normal cells at high concentrations.
Direcciones Futuras
There are several future directions for the study of MP-3-APY. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. Another direction is to study its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, further studies are needed to fully understand the mechanism of action of MP-3-APY and its potential side effects.
Métodos De Síntesis
The synthesis of 5-(1-Methylpyrazol-3-yl)pyridin-3-amine involves the reaction of 3-amino-5-bromopyridine with 1-methyl-3-pyrazolecarboxaldehyde in the presence of a base. The reaction yields MP-3-APY as a yellow solid that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
MP-3-APY has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been found to exhibit anti-inflammatory, anti-tumor, and immunomodulatory activities. MP-3-APY has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
5-(1-methylpyrazol-3-yl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-13-3-2-9(12-13)7-4-8(10)6-11-5-7/h2-6H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXANTIERBNVBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC(=CN=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Methylpyrazol-3-yl)pyridin-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7637551.png)
![N-[4-[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7637555.png)
![2-(Thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B7637569.png)
![3-[Cyclopropyl(methylsulfonyl)amino]-2-methylpropanoic acid](/img/structure/B7637577.png)
![3-[3-(Diethylamino)propyl-ethylamino]propanoic acid](/img/structure/B7637584.png)
![3-[2-(Diethylamino)ethyl-(2-methylpropyl)amino]propanoic acid](/img/structure/B7637585.png)





![N-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylaniline](/img/structure/B7637613.png)
![5-[(Dimethylamino)methyl]thiophene-3-carbonitrile](/img/structure/B7637619.png)
![4-bromo-N-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B7637623.png)